Application Summary: Indole derivatives, which include compounds like “Bis(3-chlorophenyl)methanol”, have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Method of Application: These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Results and Outcomes: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
3,3'-Dichlorobenzhydrol is an organic compound with the molecular formula and a molecular weight of 253.12 g/mol. It features two chlorine atoms attached to the benzene ring at the 3,3' positions, along with a hydroxyl group (-OH) that contributes to its classification as a benzhydrol derivative. This compound is often utilized in biochemical research, particularly in proteomics, due to its potential reactivity and ability to participate in various
These reactions highlight its versatility as a reactant in organic synthesis and industrial applications.
Research indicates that 3,3'-Dichlorobenzhydrol exhibits biological activity that may include:
Several methods are available for synthesizing 3,3'-Dichlorobenzhydrol:
These synthesis routes allow for the production of 3,3'-Dichlorobenzhydrol in varying yields and purities depending on the methods employed.
3,3'-Dichlorobenzhydrol finds applications in several fields:
Interaction studies involving 3,3'-Dichlorobenzhydrol have focused on its reactivity with biological molecules:
These interactions underline the importance of understanding the biochemical behavior of this compound in various applications.
Several compounds share structural similarities with 3,3'-Dichlorobenzhydrol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4,4'-Dichlorobenzhydrol | Chlorine substitution at different positions | |
3,3'-Dichlorobenzophenone | Contains a carbonyl group instead of hydroxyl | |
2,4'-Dichlorobenzhydrol | Different chlorine positioning affecting reactivity | |
Benzhydrol | No chlorine substituents; simpler structure |
The unique positioning of chlorine atoms in 3,3'-Dichlorobenzhydrol contributes to its distinct chemical properties and biological activities compared to these similar compounds. Its specific reactivity patterns make it particularly useful in synthetic organic chemistry and pharmaceutical applications.